molecular formula C11H12O2 B1220904 3-methyl-4-phenylbut-3-enoic acid CAS No. 6052-53-5

3-methyl-4-phenylbut-3-enoic acid

Cat. No.: B1220904
CAS No.: 6052-53-5
M. Wt: 176.21 g/mol
InChI Key: NGJLFMBOFBKYHK-UHFFFAOYSA-N
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Description

3-methyl-4-phenylbut-3-enoic acid, also known as 3-Methyl-4-phenyl-3-buten-2-one, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene. This compound is known for its berry, camphor, and fruity taste .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of 2-butanone with benzaldehyde in the presence of a catalyst. The mass ratio of benzaldehyde to 2-butanone is generally maintained between 1:1.5 to 1:5 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-methyl-4-phenylbut-3-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones. This inhibition can lead to anti-inflammatory and anti-tumorigenic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: Shares a similar structure but differs in the position of the methyl group.

    Benzylideneacetone: Another compound with a similar benzene ring structure but different functional groups.

Uniqueness

3-methyl-4-phenylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its distinctive taste and aroma make it valuable in various applications .

Properties

CAS No.

6052-53-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-methyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+

InChI Key

NGJLFMBOFBKYHK-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Synonyms

3-methyl-4-phenylbutenoic acid
benzalbutyric acid
benzalbutyric acid, sodium salt

Origin of Product

United States

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